
Zinc tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is typically found as a white crystalline powder or crystal and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used in organic synthesis as a catalyst and stabilizer, playing a crucial role in the production of various polymers like polyvinyl chloride, polypropylene, and polyethylene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc tert-butylbenzoate is synthesized through a multi-step process. Initially, tert-butylbenzaldehyde is reacted with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a solvent method. Benzoic acid and a mixed solvent are added to a reactor and heated until the benzoic acid is completely dissolved. Zinc oxide or zinc hydroxide powder is then added to the solution, followed by a catalyst. The mixture is stirred for several hours, cooled, filtered, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zinc tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to its corresponding benzoic acid derivative.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, tert-butylbenzoic acid, and various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Zinc tert-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is explored for its potential use in drug formulations and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of zinc tert-butylbenzoate involves its role as a catalyst and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to facilitate chemical reactions and stabilize reaction intermediates. The zinc ion in the compound plays a crucial role in these interactions by coordinating with other molecules and enhancing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc stearate
- Zinc glycerolate
- Zinc 4-aminobenzoate
Uniqueness
Zinc tert-butylbenzoate is unique due to its specific structure, which includes a tert-butyl group that provides steric hindrance and enhances its stability and reactivity compared to other zinc carboxylates. This makes it particularly effective as a catalyst and stabilizer in various chemical and industrial processes .
Propiedades
Número CAS |
30443-47-1 |
|---|---|
Fórmula molecular |
C22H26O4Zn |
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
zinc;2-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-7-5-4-6-8(9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
JDWKHPKWCUBDHC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C(=O)[O-].CC(C)(C)C1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




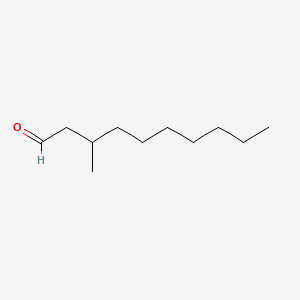
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
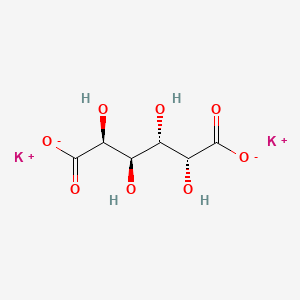
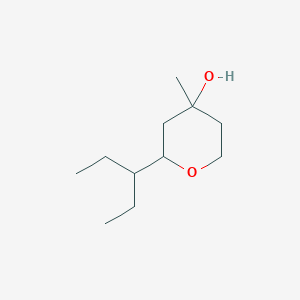
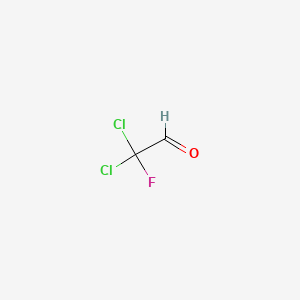
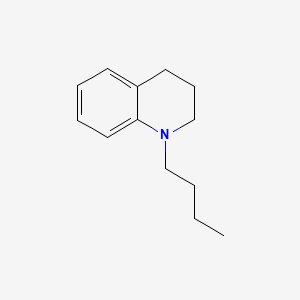
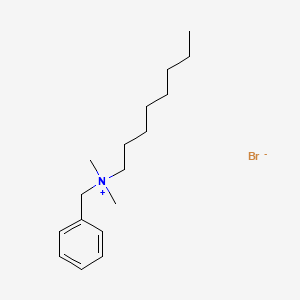
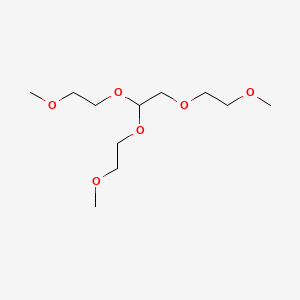
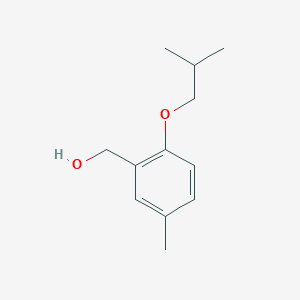
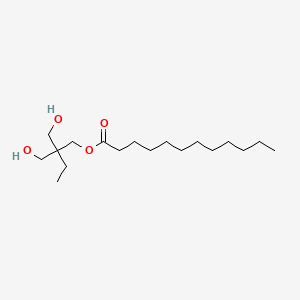
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)

